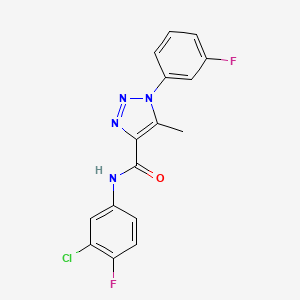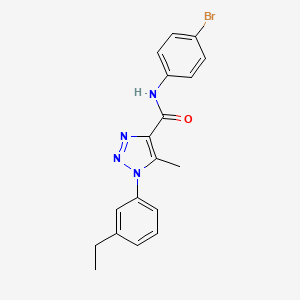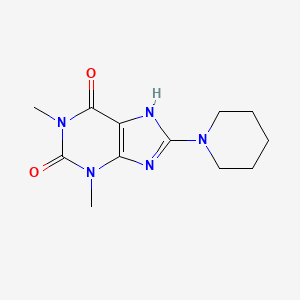![molecular formula C16H14ClN3O B6518005 4-chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide CAS No. 868970-89-2](/img/structure/B6518005.png)
4-chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide, or 4-Cl-IMB, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a member of the imidazopyridine class of compounds and has been studied for its ability to modulate the activity of various proteins and enzymes.
作用機序
Target of Action
The compound 4-chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors , calcium channel blockers , and GABA A receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.
Mode of Action
Imidazo[1,2-a]pyridines, in general, are known to interact with their targets to modulate their activity . For instance, as CDK inhibitors, they can halt the cell cycle, preventing cell proliferation. As calcium channel blockers, they can inhibit the influx of calcium ions, affecting muscle contraction and neuronal signaling. As GABA A receptor modulators, they can enhance inhibitory neurotransmission in the brain.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibiting CDKs can affect the cell cycle pathway, leading to the halt of cell proliferation . Blocking calcium channels can influence the calcium signaling pathway, affecting muscle contraction and neuronal signaling . Modulating GABA A receptors can impact the GABAergic signaling pathway, enhancing inhibitory neurotransmission in the brain .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and the pathways it affects. For instance, inhibiting CDKs can lead to cell cycle arrest, potentially making the compound useful in cancer therapy . Blocking calcium channels can lead to muscle relaxation and decreased neuronal excitability, potentially making the compound useful in treating hypertension and certain neurological disorders . Enhancing GABAergic neurotransmission can lead to sedative and anxiolytic effects, potentially making the compound useful in treating anxiety and sleep disorders .
実験室実験の利点と制限
The advantages of using 4-Cl-IMB in laboratory experiments include its ability to modulate the activity of proteins and enzymes, its potential to inhibit the growth of certain types of cancer cells, and its potential to reduce inflammation and modulate the immune system. However, there are some limitations to using 4-Cl-IMB in laboratory experiments. For example, the mechanism of action of 4-Cl-IMB is not fully understood, which can make it difficult to predict the effects of the compound on cells and proteins. Additionally, the compound is not widely available and can be expensive to purchase.
将来の方向性
There are a number of potential future directions for the use of 4-Cl-IMB in scientific research. These include further research into its mechanism of action, potential applications in drug discovery, and potential applications in the treatment of various diseases. Additionally, further research into the biochemical and physiological effects of 4-Cl-IMB could lead to new insights into the role of proteins and enzymes in the body and the potential for modulating their activity. Finally, further research into the potential of 4-Cl-IMB to inhibit the growth of cancer cells could lead to new treatments for cancer.
合成法
4-Cl-IMB is synthesized by a multi-step reaction of a benzamide derivative with a chloroalkyl group. The first step is the reaction of the benzamide derivative with a chloroalkyl iodide to form an intermediate product. The intermediate product is then reacted with a base and a nucleophile to form the 4-Cl-IMB. This reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide.
科学的研究の応用
4-Cl-IMB has been studied for its potential applications in scientific research. It has been studied for its ability to modulate the activity of various proteins and enzymes. It has also been studied for its potential to inhibit the growth of certain types of cancer cells. Additionally, it has been studied for its potential to reduce inflammation and modulate the immune system.
特性
IUPAC Name |
4-chloro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-11-3-2-8-20-10-14(19-15(11)20)9-18-16(21)12-4-6-13(17)7-5-12/h2-8,10H,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNCWJSIGUWLHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517929.png)
![9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517930.png)
![7-bromo-2-(2,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517947.png)




![4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6517998.png)
![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide](/img/structure/B6518013.png)
![N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518021.png)
![3-cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide](/img/structure/B6518028.png)
![2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518039.png)
![N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6518045.png)
